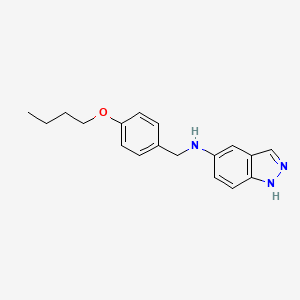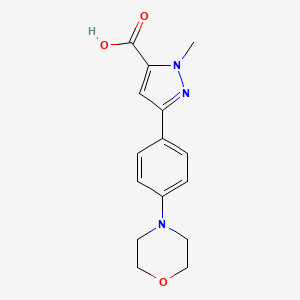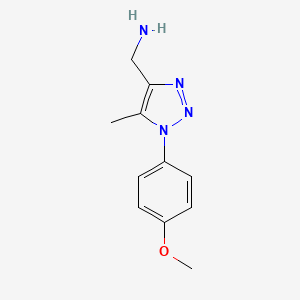![molecular formula C10H11NO2S B1460926 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1171792-52-1](/img/structure/B1460926.png)
4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused thiophene and pyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a pyrrole derivative in the presence of a suitable catalyst. For example, the reaction of 4-propylthiophene-2-carboxylic acid with pyrrole-2-carboxylic acid under acidic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the ring system .
Wissenschaftliche Forschungsanwendungen
4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in antiviral and anticancer therapies due to its ability to inhibit specific molecular targets.
Industry: The compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers
Wirkmechanismus
The mechanism of action of 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of lysine-specific demethylases, which play a role in gene regulation by modifying histone proteins. This inhibition can lead to changes in gene expression, which may be beneficial in treating certain diseases such as cancer .
Vergleich Mit ähnlichen Verbindungen
- 4-Methylthiopheno[3,2-b]pyrrole-5-carboxylic acid
- 4-Allylthiopheno[3,2-b]pyrrole-5-carboxylic acid
- 4-Benzylthiopheno[3,2-b]pyrrole-5-carboxylic acid
Comparison: Compared to its analogs, 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exhibits unique properties due to the presence of the propyl group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets. For instance, the propyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications .
Eigenschaften
CAS-Nummer |
1171792-52-1 |
|---|---|
Molekularformel |
C10H11NO2S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
4-propylthieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2S/c1-2-4-11-7-3-5-14-9(7)6-8(11)10(12)13/h3,5-6H,2,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
XARGXCDLPFNXAH-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C=C1C(=O)O)SC=C2 |
Kanonische SMILES |
CCCN1C2=C(C=C1C(=O)O)SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1460847.png)







![1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460861.png)

![4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol](/img/structure/B1460864.png)

